molecular formula C5H10O B044728 3-Methyl-2-butanone CAS No. 563-80-4

3-Methyl-2-butanone

Cat. No.: B044728
CAS No.: 563-80-4
M. Wt: 86.13 g/mol
InChI Key: SYBYTAAJFKOIEJ-UHFFFAOYSA-N
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Description

3-Methyl-2-butanone, also known as methyl isopropyl ketone, is an organic compound with the molecular formula C5H10O. It is a clear, colorless liquid with a characteristic ketone odor. This compound is used in various industrial applications due to its solvent properties and reactivity.

Chemical Reactions Analysis

3-Methyl-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium dichromate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalysts.

    Condensation Catalysts: Strongly acidic cation exchangers, palladium.

Major Products:

    Hydroperoxides: Formed through oxidation.

    Larger Ketones: Formed through condensation reactions.

    3-Methyl-2-butanol: Formed through reduction.

Scientific Research Applications

Industrial Applications

Solvent Use
3-Methyl-2-butanone is primarily utilized as an industrial solvent due to its ability to dissolve a wide range of substances. It is commonly used in the formulation of paints, coatings, adhesives, and inks. Its solvent properties allow for effective mixing and application in various manufacturing processes, particularly in the surface coating industry .

Chemical Intermediate
In the chemical industry, this compound serves as an important intermediate for synthesizing various organic compounds, including heterocyclic compounds. This makes it crucial for producing pharmaceuticals and agrochemicals . Its role in chemical synthesis highlights its significance in developing new materials and drugs.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
this compound is involved in the synthesis of several active pharmaceutical ingredients (APIs). Its reactivity allows it to participate in various chemical reactions necessary for creating complex organic molecules used in medications. For instance, studies have shown its utility in synthesizing compounds that exhibit biological activity .

Kinetic Studies in Oxidation Processes
Research has explored the oxidation kinetics of this compound using catalysts like CuSO4 and MnSO4. These studies provide insights into its behavior under different conditions, which can be relevant for optimizing synthesis routes for pharmaceuticals . Understanding these mechanisms aids in enhancing the efficiency of drug development processes.

Environmental Applications

Volatile Organic Compound (VOC) Studies
As a volatile organic compound, this compound plays a role in atmospheric chemistry. Studies on its photolysis and reactions with hydroxyl radicals help elucidate its environmental impact and degradation pathways. This information is vital for assessing air quality and the effects of VOCs on human health and ecosystems .

Biodegradability Research
Research indicates that this compound may exhibit DNA damaging potential under specific conditions, which raises concerns regarding its environmental safety . Understanding its biodegradability and potential hazards is essential for regulatory compliance and environmental protection strategies.

Case Study: Synthesis of Heterocyclic Compounds

A study highlighted the use of this compound as a precursor in synthesizing heterocyclic compounds with potential pharmaceutical applications. The reaction conditions were optimized to enhance yield and purity, demonstrating the compound's utility in drug synthesis .

Case Study: Kinetic Analysis of Oxidation

A detailed kinetic study examined the oxidation of this compound using isoquinolinium bromochromate as an oxidant. The findings revealed significant insights into the reaction mechanism, including rate laws and thermodynamic parameters, which are crucial for developing efficient synthetic pathways in industrial applications .

Mechanism of Action

The mechanism of action of 3-Methyl-2-butanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

3-Methyl-2-butanone can be compared with other similar ketones:

    2-Butanone (Methyl Ethyl Ketone): Similar in structure but lacks the methyl group on the second carbon.

    2-Methyl-3-butanone: Another isomer with a different arrangement of the carbonyl group.

    Acetone (Propanone): A simpler ketone with a similar solvent property but a different molecular structure.

Uniqueness:

Biological Activity

3-Methyl-2-butanone, also known as methyl isopropyl ketone (MIPK), is a volatile organic compound with significant biological activity. Its chemical structure, characterized by a ketone functional group, contributes to its diverse interactions in biological systems. This article explores the biological activity of this compound, focusing on its metabolism, toxicity, and potential therapeutic applications.

This compound has the chemical formula C5H10O and a molecular weight of 86.13 g/mol. It is a colorless liquid with a sweet odor, commonly used as a solvent and in the production of various chemicals.

Metabolism and Toxicokinetics

Research indicates that this compound is metabolized primarily in the liver. The metabolic pathways include oxidation to 3-hydroxy-2-butanone and further reduction to 2,3-butanediol. These metabolites are excreted via urine, although the majority of unchanged compound is eliminated through respiration .

Table 1: Metabolic Pathways of this compound

Metabolite Pathway Excretion Route
3-Hydroxy-2-butanoneOxidationUrine
2,3-ButanediolReductionUrine
Unchanged this compoundDirect eliminationLungs

Toxicity Profile

The acute toxicity of this compound has been evaluated in various studies. The LD50 (lethal dose for 50% of the population) values indicate moderate toxicity. For instance, studies have shown that the oral LD50 in rats is approximately 794.3 mg/kg . The compound exhibits narcotic effects due to its non-polar nature, which allows it to intercalate into biological membranes, disrupting cellular processes .

Table 2: Toxicity Data for this compound

Species Route LD50 (mg/kg)
MiceOral~870.9
RatsOral~794.3
RatsIntraperitoneal~57.5

Neurotoxicity

Studies have indicated that exposure to high concentrations of this compound can lead to neurotoxic effects. Symptoms may include dizziness, headaches, and in severe cases, unconsciousness due to its central nervous system depressant properties .

Cytotoxicity

In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cell lines. The compound's mechanism involves reactive oxygen species (ROS) generation leading to oxidative stress and subsequent cell death .

Potential Therapeutic Applications

Despite its toxicity profile, there is ongoing research into the potential therapeutic uses of this compound:

  • Solvent Properties : Its ability to dissolve a wide range of substances makes it valuable in pharmaceutical formulations.
  • Chemical Intermediate : It serves as an intermediate in synthesizing other biologically active compounds.

Case Studies

  • Acute Exposure Case : A study involving workers exposed to high levels of this compound reported symptoms consistent with CNS depression and respiratory irritation. Monitoring showed elevated levels of the compound in blood and urine samples post-exposure .
  • Chronic Exposure Study : Long-term exposure assessments revealed potential liver enzyme induction associated with chronic inhalation of the compound in laboratory animals, suggesting a need for further investigation into its long-term health effects .

Q & A

Basic Research Questions

Q. What are the primary industrial synthesis routes for 3-methyl-2-butanone, and how do reaction conditions influence yield?

The industrial synthesis of this compound involves methods such as:

  • Condensation of 2-butanone, formaldehyde, and hydrogen over palladium catalysts or acidic cation exchancers, followed by hydrogenation of intermediates .
  • Gas-phase reactions between isobutyraldehyde and acetaldehyde over MnO-Al₂O₃ catalysts at 450°C . Key factors affecting yield include catalyst choice, temperature, and isolation/purification steps (e.g., column chromatography for intermediates).

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • C18 reverse-phase column chromatography (acetonitrile/water) is effective for separating polar intermediates .
  • Silica gel column chromatography (hexane/ethyl acetate) is suitable for non-polar derivatives . Purity can be verified via HPLC or LCMS retention time comparisons .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods to avoid inhalation of volatile organic compounds (VOCs).
  • Employ flammable storage cabinets due to its low flash point (evidenced by safety data sheets) .

Advanced Research Questions

Q. How can enantioselective reduction of this compound derivatives be achieved, and what reagents optimize enantiomeric excess (e.e.)?

  • Chiral borohydrides like Alpine-Hydride® yield 62% e.e. for the (S)-enantiomer .
  • Eap₂BCl achieves 95% e.e. for the (R)-enantiomer under optimized conditions . Reaction parameters (solvent, temperature) and steric effects of the ketone structure influence selectivity.

Q. How do researchers resolve contradictions in isotopic labeling studies involving this compound?

  • Deuterium loss during sodium reduction of ketoximes can lead to discrepancies (e.g., 85% vs. expected >95% deuterium content).
  • Use Eu(dpm)₃ shift reagents in NMR analysis to enhance resolution of deuterated positions .
  • Validate results with alternative methods (e.g., mass spectrometry) to rule out impurities .

Q. What analytical methods detect this compound as a volatile organic compound (VOC) biomarker in clinical research?

  • Breath analysis via mass spectrometry identifies this compound (m/z 87.9337) as a biomarker for ischemic heart disease .
  • Calibrate instruments using synthetic standards and validate with cohort studies to distinguish disease-specific VOC profiles .

Q. How does this compound participate in the synthesis of rare earth element (REE) extraction agents?

  • It serves as a precursor for β-diketone ligands , which selectively chelate REEs via keto-enol tautomerism .
  • Optimize ligand synthesis by controlling pH and temperature during condensation reactions .

Q. Methodological Considerations

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

  • In-situ monitoring (e.g., FTIR or GC-MS) detects intermediates like 2-methyl-1-buten-3-one, enabling real-time adjustments .
  • Catalyst poisoning prevention : Use inert atmospheres (N₂/Ar) to avoid oxidation byproducts .

Q. How can computational modeling predict reaction pathways for this compound derivatives?

  • Retrosynthetic analysis tools (e.g., AI-driven platforms) leverage databases like Reaxys to propose feasible routes for complex derivatives .
  • DFT calculations assess transition states for stereoselective reductions .

Properties

IUPAC Name

3-methylbutan-2-one
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InChI

InChI=1S/C5H10O/c1-4(2)5(3)6/h4H,1-3H3
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InChI Key

SYBYTAAJFKOIEJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(=O)C
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Molecular Formula

C5H10O
Record name 3-METHYLBUTAN-2-ONE
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DSSTOX Substance ID

DTXSID0022062
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Molecular Weight

86.13 g/mol
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Physical Description

3-methylbutan-2-one appears as a colorless liquid with a pleasant odor. Flash point below 70 °F. Less dense than water. May be toxic by inhalation and skin absorption. Used as a solvent., Liquid, Colorless liquid with an acetone-like odor; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor.
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Boiling Point

201 °F at 760 mmHg (USCG, 1999), 94.33 °C, 93-95 °C, 201 °F, 199 °F
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Flash Point

43 °F (USCG, 1999), -1 °C, 52 °F (11 °C), -1 °C c.c., 43 °F
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Solubility

Very slight (NIOSH, 2023), Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in carbon tetrachloride, In water, 5.237X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.6 (poor), Very slight
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Density

0.8051 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8501 g/cu cm at 20 °C, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.10, 0.81
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

67.21 mmHg (USCG, 1999), 52.2 [mmHg], 52.5 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 5.5, 42 mmHg
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Color/Form

Colorless liquid

CAS No.

563-80-4
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Melting Point

-134 °F (USCG, 1999), -93.1 °C, -92 °C, -134 °F
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Synthesis routes and methods

Procedure details

The oxidation of 3-methyl-1-butene was carried out in a 300 cc titanium Autoclave Engineers magnedrive stirred tank reactor. The reactor was charged with 50 mL water, 50 g (68 mL) decane, 0.01 mol palladium chloride, 0.025 mol heteropolyacid, 0.004 mol cetyltrimethylammonium bromide, and 0.29 mol 3-methyl-1-butene. Reaction was carried out for 2 hours, at 120° C. and 150 psig oxygen pressure according to the general procedure set forth above. A 22.1 mol % conversion of 3-methyl-1-butene was obtained with 37.1% selectivity to methyl isopropyl ketone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.29 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.004 mol
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
catalyst
Reaction Step Five
Quantity
68 mL
Type
reactant
Reaction Step Six
Name
palladium chloride
Quantity
0.01 mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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